Bamethan, (S)-

Description

Contextualization of (S)-Bamethan within Benzenemethanol Derivatives

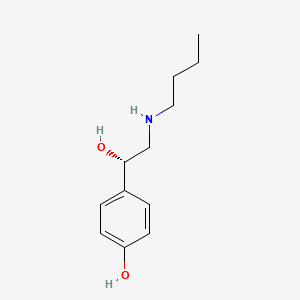

Benzenemethanol derivatives are a broad class of organic compounds characterized by a phenyl group attached to a methanol (B129727) core. This structural motif is present in numerous biologically active molecules, both naturally occurring and synthetic. Bamethan (B1667733), and by extension (S)-Bamethan, is a substituted benzenemethanol, specifically α-[(butylamino)methyl]-4-hydroxy-benzenemethanol. ontosight.ai The presence of the hydroxyl and amino groups, along with the alkyl chain, contributes to its pharmacological profile, primarily its action as a peripheral vasodilator. patsnap.com The benzenemethanol scaffold serves as a versatile platform for medicinal chemists to modify and introduce various functional groups to modulate biological activity.

Significance of Stereochemistry in Pharmaceutical Research

The three-dimensional structure of a drug molecule is paramount to its biological activity. researchgate.net Many drugs are chiral, meaning they exist as two non-superimposable mirror images called enantiomers (e.g., (S)- and (R)-Bamethan). nih.gov Although they possess the same chemical formula and connectivity, enantiomers can exhibit profoundly different pharmacological and toxicological properties. researchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other, akin to a key fitting into a specific lock. nih.gov

Historical Trajectories of Bamethan Discovery and Early Investigations

Structure

3D Structure

Properties

CAS No. |

949926-33-4 |

|---|---|

Molecular Formula |

C12H19NO2 |

Molecular Weight |

209.28 g/mol |

IUPAC Name |

4-[(1S)-2-(butylamino)-1-hydroxyethyl]phenol |

InChI |

InChI=1S/C12H19NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10/h4-7,12-15H,2-3,8-9H2,1H3/t12-/m1/s1 |

InChI Key |

RDUHXGIIUDVSHR-GFCCVEGCSA-N |

Isomeric SMILES |

CCCCNC[C@H](C1=CC=C(C=C1)O)O |

Canonical SMILES |

CCCCNCC(C1=CC=C(C=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Synthesis of S Bamethan

Established Chemical Synthetic Routes for Bamethan (B1667733) Precursors

Friedel-Crafts Acylation Approaches to Hydroxyphenyl-Ethanone Intermediates

The Friedel-Crafts acylation is a cornerstone method for synthesizing hydroxyphenyl-ethanone intermediates. This electrophilic aromatic substitution reaction involves the acylation of phenols or their derivatives with an acylating agent, typically in the presence of a Lewis acid catalyst. mdpi.com

One common approach involves the reaction of a substituted phenol (B47542) with an acyl chloride or anhydride. mdpi.com For instance, the acylation of 4-methoxyphenol (B1676288) with chloroacetyl chloride, catalyzed by aluminum chloride (AlCl₃), yields a precursor that can be subsequently demethylated to the desired hydroxyphenyl-ethanone. benchchem.com The reaction conditions, such as temperature and solvent, are crucial for optimizing the yield and minimizing side reactions. benchchem.comgoogle.com Trifluoromethanesulfonic acid can also serve as both a catalyst and a solvent in these reactions, often leading to high efficiency. mdpi.com

Table 1: Key Parameters in Friedel-Crafts Acylation for Hydroxyphenyl-Ethanone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 2-Methoxyphenol | Chloroacetyl chloride | AlCl₃ | CH₂Cl₂ | 0°C to room temp | 65% (Acylation step) |

| 5-tert-butyl-2-hydroxybenzene | Acetyl chloride | AlCl₃ | Anhydrous | 0–25°C | - |

Data sourced from multiple studies and represents typical conditions. mdpi.combenchchem.combenchchem.com

The Fries rearrangement offers an alternative pathway, where a phenyl ester is rearranged to a hydroxyaryl ketone, again often catalyzed by a Lewis or Brønsted acid. mdpi.com

Houben-Hoesch Reaction Strategies in Aminoacetophenone Synthesis

The Houben-Hoesch reaction provides a direct route to polyhydroxy or polyalkoxy acetophenones, which can be precursors to aminoacetophenones. thermofisher.comwikipedia.org This reaction involves the condensation of a nitrile with an electron-rich aromatic compound, such as a polyphenol or its ether, catalyzed by a Lewis acid and hydrogen chloride. wikipedia.orgbncollegebgp.ac.in

The mechanism proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed during aqueous workup to yield the aryl ketone. wikipedia.orggcwgandhinagar.com The choice of solvent, such as ether, and catalyst, like zinc chloride or aluminum chloride, significantly influences the reaction's success. bncollegebgp.ac.ingoogle.com While highly effective for polyhydroxy phenols, the reaction is less successful with simple phenols due to the competing formation of imino-ether hydrochlorides. bncollegebgp.ac.in An extension of this method involves using aminonitriles instead of simple nitriles to directly synthesize aminoacetophenones. google.com

Table 2: Representative Houben-Hoesch Reaction Conditions

| Aromatic Substrate | Nitrile | Catalyst | Key Steps | Product Type |

|---|---|---|---|---|

| Phloroglucinol | Acetonitrile (B52724) | ZnCl₂, HCl | Condensation followed by hydrolysis | 2,4,6-Trihydroxyacetophenone |

| Resorcinol | Acetonitrile | ZnCl₂, HCl | Formation of ketimine chloride, then hydrolysis | 2,4-Dihydroxyacetophenone |

Data compiled from various sources describing the Houben-Hoesch reaction. wikipedia.orgbncollegebgp.ac.ingoogle.com

Utilization of Arylisonitrosoalkanone Intermediates

The use of arylisonitrosoalkanone intermediates presents another pathway in the synthesis of amine-containing compounds. These intermediates can be generated from the reaction of amines with nitrous acid, leading to the formation of diazonium species from primary aryl amines. msu.edu While the direct application to (S)-Bamethan synthesis is not extensively detailed in the provided context, the chemistry of these intermediates is relevant to amine synthesis in general. For instance, primary amines can undergo deamination through isodiazene intermediates under mild conditions. nih.gov

Enantioselective Synthesis of (S)-Bamethan and its Stereoisomers

Achieving the specific (S)-configuration of Bamethan requires stereocontrolled synthetic methods. Enantioselective synthesis aims to produce a single enantiomer, which is crucial as different stereoisomers can have varied biological activities. bioline.org.br

Asymmetric Catalysis in Chiral Alcohol Formation

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral alcohols, which are key intermediates for compounds like (S)-Bamethan. pnas.orgberkeley.edu This approach often involves the asymmetric hydrogenation or transfer hydrogenation of a precursor ketone. acs.org

Ruthenium complexes with chiral ligands, such as BINAP, are effective catalysts for the asymmetric hydrogenation of β-keto esters and α-amino ketones, yielding chiral β-hydroxy esters and 1,2-amino alcohols with high enantiomeric excess (ee). pnas.orgacs.org For example, modern synthetic routes can employ an oxazaborolidine-catalyzed reduction of a ketone intermediate to achieve an enantiomeric excess greater than 98%. vulcanchem.com Biocatalysis, using enzymes or whole microbial cells, also offers a highly stereoselective method for the reduction of ketones to chiral alcohols. nih.govmdpi.com For instance, Sphingomonas paucimobilis has been used for the microbial reduction of a bromo-acetophenone derivative to the corresponding (R)-alcohol. mdpi.com

Table 3: Examples of Asymmetric Catalysis for Chiral Alcohol Synthesis

| Substrate | Catalyst/Method | Product Type | Enantiomeric Ratio/Excess |

|---|---|---|---|

| α-Amino ketone HCl salts | Ru-catalyst with chiral ligand | Chiral 1,2-amino alcohol | High (e.g., 99.6:0.4 er) |

| Racemic methyl α-(benzamidomethyl)-acetoacetate | (R)-BINAP–Ru | syn-hydroxy ester | 99.5:0.5 ee |

| 4-benzyloxy-3-methanesulfonylamino-2'-bromoacetophenone | S. paucimobilis SC16113 | (R)-alcohol | - |

er: enantiomeric ratio; ee: enantiomeric excess. Data from studies on asymmetric synthesis. pnas.orgacs.orgvulcanchem.commdpi.com

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgnih.gov

Oxazolidinones, popularized by David A. Evans, are a well-known class of chiral auxiliaries. wikipedia.org They can be used to control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org For the synthesis of chiral amines, tert-butanesulfinamide, introduced by Jonathan A. Ellman, serves as a versatile chiral auxiliary. wikipedia.org It reacts with aldehydes or ketones to form an imine, to which a nucleophile can add diastereoselectively. Subsequent removal of the sulfinyl group yields the chiral amine. wikipedia.org Pseudoephedrine is another effective chiral auxiliary for the synthesis of chiral compounds. wikipedia.org These auxiliary-based methods provide a reliable way to control the formation of specific stereoisomers like (S)-Bamethan. nih.govrsc.org

Molecular Mechanism of Action and Receptor Interactions

Adrenergic Receptor Agonism by Bamethan (B1667733) Stereoisomers

Bamethan functions principally as a beta-adrenergic agonist. patsnap.com Adrenergic receptors, which are G protein-coupled receptors (GPCRs), are the primary targets for endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) and are classified into alpha (α) and beta (β) types. revespcardiol.orgnih.gov Bamethan's therapeutic effect stems from its ability to stimulate these receptors, particularly the beta-adrenergic subtypes, leading to the relaxation of smooth muscle in the walls of peripheral blood vessels. patsnap.com This action results in vasodilation, an increase in the diameter of blood vessels, which enhances blood flow and reduces vascular resistance. patsnap.compatsnap.com The chirality of such compounds can have a great impact on their activity as β2AR agonists. nih.gov

| Receptor Type | Type of Interaction | Primary Physiological Outcome | Reference |

|---|---|---|---|

| Beta (β)-Adrenergic Receptor | Agonism | Vasodilation, Smooth Muscle Relaxation | patsnap.com |

| Alpha (α)-Adrenergic Receptor | Mild Antagonism / Modulation | Contributes to Vasodilation | patsnap.compatsnap.com |

The primary molecular target of Bamethan is the beta-adrenergic receptor. patsnap.com Stimulation of β-receptors, particularly the β2 subtype located on vascular smooth muscle, leads to vasodilation. patsnap.combasicmedicalkey.com While detailed studies on Bamethan's specific affinity for β1, β2, and β3 subtypes are not extensively documented in the provided results, its classification as a peripheral vasodilator suggests significant activity at β2-receptors. patsnap.compatsnap.com

G Protein-Coupled Receptor (GPCR) Signaling Pathways

Adrenergic receptors are members of the vast G protein-coupled receptor (GPCR) superfamily. revespcardiol.orgbpums.ac.ir These receptors transduce extracellular signals, such as the binding of an agonist like Bamethan, into intracellular responses through the activation of heterotrimeric G proteins. scienceopen.comelifesciences.org The binding of an agonist induces a conformational change in the receptor, which allows it to bind and activate a specific G protein, initiating a cascade of downstream events. mdpi.com

Beta-adrenergic receptors canonically couple to the stimulatory G protein, Gs. bpums.ac.irmdpi.com Therefore, Bamethan's action as a beta-agonist is expected to be mediated primarily through a Gs-biased signaling pathway. When Bamethan binds to and activates a beta-adrenergic receptor, the receptor recruits and activates the Gs protein. mdpi.com This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the G protein (Gαs). bpums.ac.ir The activated Gαs subunit then dissociates and stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of Adenosine Triphosphate (ATP) into the second messenger cyclic 3',5'-adenosine monophosphate (cAMP). mdpi.com This increase in intracellular cAMP is a pivotal step that leads to the activation of downstream effectors. mdpi.com

| Step | Description | Key Molecules Involved | Reference |

|---|---|---|---|

| 1. Agonist Binding | Bamethan binds to the beta-adrenergic receptor. | Bamethan, Beta-Adrenergic Receptor | patsnap.com |

| 2. Receptor Activation & G-Protein Coupling | The receptor undergoes a conformational change and binds the heterotrimeric Gs protein. | Activated Receptor, Gs protein (Gαs, Gβγ) | bpums.ac.irmdpi.com |

| 3. G-Protein Activation | GDP is exchanged for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. | Gαs-GTP, Gβγ | bpums.ac.ir |

| 4. Effector Activation | The activated Gαs-GTP subunit binds to and activates adenylyl cyclase. | Adenylyl Cyclase | mdpi.com |

| 5. Second Messenger Production | Adenylyl cyclase converts ATP into cyclic AMP (cAMP). | ATP, cAMP | mdpi.com |

The signaling of GPCRs, including beta-adrenergic receptors, is tightly regulated to prevent overstimulation. A key mechanism in this regulation involves proteins called β-arrestins. frontiersin.org Following agonist-induced activation, the receptor is phosphorylated by GPCR kinases (GRKs). mdpi.com This phosphorylation promotes the binding of β-arrestins to the receptor. frontiersin.orgbiorxiv.org

Downstream Intracellular Signaling Cascades

The increase in intracellular cAMP concentration, resulting from the Gs-pathway activation by Bamethan, triggers further downstream signaling cascades. mdpi.com The primary effector of cAMP is Protein Kinase A (PKA). mdpi.com The binding of cAMP to the regulatory subunits of PKA causes the release and activation of its catalytic subunits. These active PKA catalytic subunits then phosphorylate a variety of intracellular proteins and enzymes on serine and threonine residues. mdpi.com In vascular smooth muscle cells, this phosphorylation cascade ultimately leads to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, resulting in muscle relaxation and vasodilation. The organization of these enzymes into multi-protein complexes ensures high fidelity and spatial precision in the signaling response. nih.gov

Structure Activity Relationship Sar of S Bamethan

Stereochemical Determinants of Pharmacological Activity

(S)-Bamethan, systematically known as (S)-α-[(butylamino)methyl]-4-hydroxybenzenemethanol, is a chemical compound with a specific three-dimensional arrangement that is crucial to its biological function. ontosight.ai The '(S)-' designation in its name refers to the stereoisomeric configuration at the chiral center, which significantly influences its interaction with biological targets. ontosight.ai The pharmacological activity of many drugs is highly dependent on their stereochemistry; one stereoisomer may produce the desired therapeutic effect, while the other may be less active or even cause unwanted side effects. ontosight.ai

In the case of bamethan (B1667733), the stereochemistry at the chiral carbon in the ethanolamine (B43304) moiety is a key determinant of its pharmacological profile. While racemic bamethan has been used, the enantiopure forms exhibit different affinities for adrenergic receptors. Specifically, the stereochemical configuration affects the binding kinetics to β2-adrenergic receptors. vulcanchem.com Bamethan acts as a β-adrenergic agonist, meaning it stimulates beta-adrenergic receptors, which are part of the sympathetic nervous system. patsnap.com This stimulation leads to the relaxation of smooth muscles in peripheral blood vessels, resulting in vasodilation. patsnap.comncats.io The (S)-configuration is essential for this specific interaction and resulting therapeutic effect.

Elucidation of Functional Group Contributions to Receptor Binding

The molecular structure of (S)-Bamethan contains several functional groups that each play a role in its binding to adrenergic receptors. ontosight.ai The key functional groups include a phenolic hydroxyl group, a secondary amine, and a hydroxyl group on the ethanolamine side chain. ontosight.aidrugbank.com The interaction of these groups with the receptor determines the compound's affinity and efficacy.

The following table summarizes the primary functional groups of (S)-Bamethan and their likely contributions to receptor binding:

| Functional Group | Position | Likely Contribution to Receptor Binding |

| Phenolic Hydroxyl (-OH) | para-position on the benzene (B151609) ring | Hydrogen bond donor/acceptor |

| Secondary Amine (-NH) | Butylamino side chain | Hydrogen bond donor, potential for ionic interaction |

| Alcoholic Hydroxyl (-OH) | Ethanolamine side chain | Hydrogen bond donor/acceptor |

| Butyl Group | Attached to the amine | Hydrophobic interactions |

| Benzene Ring | Core structure | Provides a scaffold for functional groups |

These interactions are fundamental to the drug-receptor complex's stability and the subsequent biological response. unina.it The specific arrangement of these functional groups in the (S)-configuration allows for an optimal fit into the β2-adrenergic receptor. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bamethan Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. archivepp.comwikipedia.org For Bamethan derivatives, QSAR models can be developed to understand how modifications to the chemical structure affect its vasodilatory activity. archivepp.com

A QSAR study on Bamethan derivatives would typically involve synthesizing a series of related compounds with systematic variations in their structure. mdpi.comresearchgate.net For example, the length of the alkyl chain on the amine could be varied, or different substituents could be placed on the phenolic ring. nih.gov The biological activity of these derivatives would then be measured, and a mathematical model would be created to correlate structural properties (descriptors) with activity. rsc.org

QSAR models can provide valuable insights for designing new compounds with improved potency or selectivity. archivepp.comdovepress.com While specific QSAR studies on Bamethan were not found in the search results, the principles of QSAR are widely applied in drug design and could be used to optimize the structure of Bamethan. archivepp.comresearchgate.netresearchgate.net

Conformational Analysis and its Influence on Biological Efficacy

The biological activity of a flexible molecule like (S)-Bamethan is not only dependent on its static structure but also on the different shapes or conformations it can adopt. ijpsr.com Conformational analysis is the study of these different conformations and their relative energies. ijpsr.comnih.gov The conformation that a drug adopts when it binds to its receptor is known as the bioactive conformation. nih.gov

Understanding the preferred conformations of (S)-Bamethan is crucial for comprehending its biological efficacy. mdpi.com The molecule can rotate around its single bonds, leading to various spatial arrangements of its functional groups. ijpsr.com The likelihood of a particular conformation is influenced by its stability, with lower energy conformations being more populated. nih.gov

Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of (S)-Bamethan. mdpi.comunifi.it These studies can help identify the low-energy conformations that are most likely to be biologically active. nih.gov The bioactive conformation of (S)-Bamethan is the one that best fits the binding site of the β2-adrenergic receptor, maximizing the favorable interactions between the drug and the receptor. wikipedia.orgwikipedia.org

Preclinical Pharmacokinetic and Metabolic Pathway Research

Absorption and Distribution Profiles in Preclinical Models

Preclinical studies, often utilizing animal models such as rats and dogs, are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. medicilon.commerckvetmanual.com While specific data on the (S)-isomer of Bamethan (B1667733) is limited in publicly available literature, general principles of drug absorption and distribution can be applied. For a drug to be effective, it must be absorbed into the bloodstream and distributed to its target tissues. merckvetmanual.com

Factors influencing absorption include the drug's solubility and the route of administration. merckvetmanual.com For orally administered drugs, absorption primarily occurs in the gastrointestinal tract. medicilon.com Studies on the racemic mixture of Bamethan in humans have shown complete enteric absorption, with peak serum levels observed rapidly, suggesting efficient uptake from the gut. nih.gov

Once absorbed, a drug is distributed throughout the body via the circulatory system. merckvetmanual.com The extent of distribution can be influenced by factors such as blood flow to various tissues and the drug's ability to bind to plasma proteins. nih.gov Compounds with high plasma protein binding may have a more limited distribution into tissues. nih.gov The distribution of a drug can be visualized and quantified in animal models using techniques like whole-body autoradiography, which tracks radiolabeled compounds. nih.gov This allows researchers to see where the drug accumulates in the body. merckvetmanual.comerbc-group.com

Table 1: Key Pharmacokinetic Parameters in Preclinical Assessment

| Parameter | Description | Importance in Preclinical Studies |

|---|---|---|

| Absorption | The process by which a drug enters the bloodstream. | Determines how much of the drug is available to have an effect. srce.hr |

| Distribution | The reversible transfer of a drug from the bloodstream to various tissues of the body. | Influences the drug's concentration at its site of action and potential sites of toxicity. merckvetmanual.com |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | A key indicator of the efficiency of drug delivery to the body. nih.gov |

| Plasma Protein Binding | The degree to which a drug binds to proteins within the blood plasma. | Affects the amount of free drug available to exert a pharmacological effect. nih.gov |

Metabolic Pathways of (S)-Bamethan

Drug metabolism, or biotransformation, is the process by which the body chemically modifies a drug, typically to make it more water-soluble and easier to excrete. msdmanuals.comnih.gov This process is primarily carried out by a series of enzymatic reactions. nottingham.ac.uk

Hepatic Metabolism and Involved Enzyme Systems

The liver is the principal site of drug metabolism. msdmanuals.comwfsahq.org It contains a vast array of enzymes, most notably the cytochrome P450 (CYP450) superfamily, which are responsible for a large portion of drug metabolism. nih.govwfsahq.org These enzymes catalyze what are known as Phase 1 reactions, which include oxidation, reduction, and hydrolysis. nottingham.ac.ukwfsahq.org Following Phase 1, many drugs undergo Phase 2 reactions, which involve conjugation with endogenous molecules to further increase water solubility for excretion. nih.gov

Characterization of Metabolite Structures

Identifying the chemical structures of metabolites is a critical step in understanding a drug's fate in the body. psu.edu This is often achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). psu.edunih.gov Studies on similar compounds and general metabolic pathways suggest that Bamethan, being a phenylethanolamine derivative, could undergo several biotransformations. drugbank.com

Potential metabolic reactions could include:

Oxidation of the side chain.

Hydroxylation of the aromatic ring.

N-dealkylation to remove the butyl group.

Conjugation with glucuronic acid or sulfate (B86663) (Phase 2 reactions).

One study noted the potential for Bamethan to form arenediazonium ions under certain conditions, a reaction that can occur with various drugs. ugr.es The identification of metabolites helps in assessing whether they are pharmacologically active or potentially toxic. msdmanuals.com

Excretion Pathways and Clearance Mechanisms in Preclinical Investigations

Excretion is the final step in the removal of a drug and its metabolites from the body. pharmacylibrary.commhmedical.com The primary routes of excretion are through the kidneys into the urine and through the liver into the bile, which is then eliminated in the feces. pharmacylibrary.comresearchgate.net

Preclinical studies in animal models are used to determine the rates and routes of excretion, often by analyzing urine and feces after administration of a radiolabeled compound. nih.govbioivt.com For Bamethan, human studies have shown that the majority of the administered dose is excreted in the urine. nih.gov Following intravenous administration, about 40% of the dose is excreted as the unchanged parent drug, while after oral administration, this value is around 30%. nih.gov This difference is attributed to first-pass metabolism. nih.gov

The rate at which a drug is removed from the body is described by its clearance. mhmedical.com Renal clearance involves processes like glomerular filtration and active tubular secretion in the kidneys. pharmacylibrary.com The biological half-life, which is the time it takes for the drug concentration in the body to be reduced by half, is another important parameter. For Bamethan, the half-life has been reported to be approximately 2.5 hours in humans. nih.gov

Table 2: Excretion Profile of Bamethan in Humans (Racemic Mixture)

| Parameter | Finding | Implication |

|---|---|---|

| Primary Route of Excretion | Urine nih.gov | The kidneys are the main organ responsible for eliminating the drug. researchgate.net |

| Urinary Excretion (Unchanged) | ~40% (IV), ~30% (Oral) nih.gov | A significant portion of the drug is metabolized before excretion. |

| Biological Half-Life | ~2.5 hours nih.gov | The drug is cleared from the body at a relatively moderate pace. |

Integration of (S)-Bamethan within Broader Metabolic Networks

A drug does not act in isolation; its presence can influence and be influenced by the body's complex metabolic networks. frontiersin.orgnih.gov Computational and systems biology approaches are increasingly used to model and understand these interactions. frontiersin.orgplos.org By integrating data from metabolomics (the study of all metabolites in a biological system) with genome-scale metabolic models, researchers can predict how a drug might alter various metabolic pathways. nih.govfrontiersin.org

For instance, the administration of a drug can lead to changes in the levels of endogenous metabolites, providing insights into its mechanism of action and potential off-target effects. nih.gov While specific studies integrating (S)-Bamethan into such network models are not prominent in the literature, this type of analysis holds the potential to provide a more holistic understanding of a drug's physiological impact beyond its primary pharmacological target. frontiersin.orgplos.org This approach can help in identifying potential drug-nutrient or drug-drug interactions at a metabolic level.

Advanced Analytical Methodologies for S Bamethan Research

Chromatographic Techniques for Separation and Quantitation

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For (S)-Bamethan research, various chromatographic techniques are employed to achieve high resolution and accurate quantification, especially when dealing with stereoisomers and complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become an indispensable tool in bioanalytical laboratories due to its high selectivity, sensitivity, and speed. researchgate.netnih.gov This hyphenated technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. ejpmr.com In the context of (S)-Bamethan research, LC-MS/MS is employed for the quantitative analysis of the drug and its metabolites in biological fluids such as plasma and urine. ejpmr.comcapes.gov.br

The process typically involves an LC system that separates (S)-Bamethan from other endogenous components in the sample matrix. The eluent from the LC column is then introduced into the mass spectrometer. The analyte is ionized, and the precursor ion corresponding to (S)-Bamethan is selected and fragmented. Specific product ions are then monitored for quantification, a process known as Multiple Reaction Monitoring (MRM). This technique provides excellent specificity and minimizes interference from the sample matrix. nih.gov The use of stable isotope-labeled internal standards is a common practice to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision of the analytical method. nih.gov

Key Features of LC-MS/MS in (S)-Bamethan Analysis:

High Sensitivity: Capable of detecting very low concentrations of the analyte.

High Selectivity: Minimizes interference from complex biological matrices. researchgate.net

Rapid Analysis: Allows for high-throughput screening of samples. nih.gov

Structural Information: Provides data on the molecular weight and fragmentation pattern of the analyte.

A study detailing the multiresidual analysis of illicit phenethylamines in amniotic fluid using LC-MS/MS highlights the capabilities of this technique. The method involved a mobile phase gradient of formic acid in water and acetonitrile (B52724), with detection in positive ionization mode. The mass spectra revealed intense protonated molecular ions which were used as precursors for fragmentation analysis. nih.gov

| Parameter | Condition |

|---|---|

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile nih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Ionization Mode | Positive Ionization nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) nih.gov |

Bamethan (B1667733) is a polar compound, which can present challenges for traditional reversed-phase liquid chromatography (RPLC) where such compounds often exhibit poor retention. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative for the separation of polar and hydrophilic analytes. researchgate.netsigmaaldrich.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. sigmaaldrich.com

The separation mechanism in HILIC involves the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase. sigmaaldrich.com This results in the retention of polar compounds that would otherwise elute quickly in RPLC. researchgate.net HILIC is particularly advantageous when coupled with mass spectrometry, as the high organic content of the mobile phase facilitates efficient spray ionization, leading to enhanced sensitivity. sigmaaldrich.com The elution order in HILIC is generally the opposite of that in RPLC. sigmaaldrich.com A study demonstrated the successful separation of bamethan and salbutamol (B1663637) on a bare silica (B1680970) column using a HILIC method with a gradient starting at 90% acetonitrile. researchgate.net

Advantages of HILIC for (S)-Bamethan Analysis:

Enhanced Retention of Polar Analytes: Overcomes the limitations of RPLC for polar compounds like Bamethan. researchgate.net

Orthogonal Selectivity: Provides a different separation selectivity compared to RPLC. researchgate.net

MS-Compatibility: The mobile phases used are highly compatible with mass spectrometry, often leading to increased sensitivity. sigmaaldrich.com

| Technique | Stationary Phase | Mobile Phase | Typical Analytes |

|---|---|---|---|

| Reversed-Phase (RPLC) | Non-polar (e.g., C18) | High aqueous content | Non-polar to moderately polar |

| Hydrophilic Interaction (HILIC) | Polar (e.g., Silica, Diol) researchgate.net | High organic content (e.g., >70% Acetonitrile) sigmaaldrich.com | Highly polar, hydrophilic sigmaaldrich.com |

Since (S)-Bamethan is a chiral molecule, the separation of its enantiomers is critical for stereospecific pharmacological studies. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for enantiomeric separation. nih.govcsfarmacie.cz CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most popular and versatile for separating a wide range of chiral compounds. researchgate.netijrpr.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, plays a crucial role in optimizing the separation. csfarmacie.cz A study on the enantioseparation of various chiral pharmaceuticals, including bamethan hemisulfate, utilized a phenylcarbamate-β-cyclodextrin column in polar organic mode with acetonitrile or methanol (B129727) as the eluent. nih.gov Another approach involves derivatization of the enantiomers to form diastereomers, which can then be separated on a non-chiral stationary phase. However, direct separation on a CSP is often preferred to avoid potential complications from the derivatization step.

Commonly Used Chiral Stationary Phases:

Polysaccharide-based: Derivatives of cellulose and amylose. ijrpr.com

Cyclodextrin-based: Offer a hydrophobic cavity for inclusion complexation. csfarmacie.cz

Macrocyclic antibiotics: Provide excellent chiral recognition for a variety of compounds. csfarmacie.cz

Spectroscopic and Spectrometric Characterization of Bamethan Stereoisomers

Spectroscopic and spectrometric techniques are vital for the structural elucidation and characterization of Bamethan stereoisomers. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of the compound.

Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS), provides the molecular weight and fragmentation pattern of Bamethan. scirp.org High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented, reveal structural details that can help differentiate between isomers. irb.hr

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural analysis. 1H and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the relative stereochemistry of the molecule by measuring through-space interactions between protons.

Infrared (IR) spectroscopy identifies the functional groups present in the Bamethan molecule by detecting their characteristic vibrational frequencies. scirp.org For instance, the hydroxyl (-OH) and secondary amine (-NH) groups will have distinct absorption bands in the IR spectrum.

Circular Dichroism (CD) spectroscopy is particularly useful for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is unique for each enantiomer and can be used to determine the enantiomeric purity and absolute configuration of (S)-Bamethan.

| Technique | Information Obtained | Application to (S)-Bamethan |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern scirp.org | Confirmation of identity and structural elucidation of metabolites. |

| NMR Spectroscopy | Atomic connectivity and stereochemistry. | Determination of the 3D structure and confirmation of the (S)-configuration. |

| Infrared (IR) Spectroscopy | Presence of functional groups. scirp.org | Identification of key functional groups like -OH and -NH. |

| Circular Dichroism (CD) | Chiroptical properties and absolute configuration. | Confirmation of enantiomeric purity and absolute stereochemistry. |

Bioanalytical Method Development and Validation for Preclinical Matrices

The development and validation of robust bioanalytical methods are fundamental for preclinical studies, providing reliable quantitative data on drug concentrations in biological matrices like plasma, urine, and tissue. quotientsciences.comijaresm.com This process is governed by strict regulatory guidelines to ensure the accuracy, precision, and reproducibility of the results. criver.com

Bioanalytical method development for (S)-Bamethan involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. researchgate.net Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used.

Chromatographic Separation: As discussed previously, techniques like LC-MS/MS are the methods of choice for their sensitivity and selectivity. ejpmr.com Method parameters, including the column, mobile phase, and gradient, are optimized to achieve good peak shape and separation from matrix components.

Detection: Mass spectrometry is typically used for detection in quantitative bioanalysis. ejpmr.com

Method Validation: Once developed, the method must be rigorously validated according to regulatory guidelines. criver.com

Validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. criver.com

Calibration Curve: A series of standards of known concentrations are analyzed to establish the relationship between the instrument response and the analyte concentration. researchgate.net

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. criver.com

Recovery: The efficiency of the extraction process. lcms.cz

Matrix Effect: The influence of matrix components on the ionization of the analyte. nih.gov

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. lcms.cz

The goal of bioanalytical method development is to create a reliable and robust assay that can be used to support pharmacokinetic and toxicokinetic studies during the preclinical phase of drug development. quotientsciences.comijaresm.com

Theoretical Frameworks and Research Paradigms in Bamethan Studies

In Vitro and In Vivo Preclinical Research Models and Their Utility

Preclinical research for compounds like (S)-Bamethan relies on a combination of in vitro and in vivo models to assess safety and efficacy before human trials. news-medical.net These studies are foundational in drug development, providing critical data on a drug candidate's biological effects. fda.govgenemod.net

In vitro , Latin for "within the glass," refers to studies conducted using cell cultures outside of a living organism. news-medical.net These models are instrumental in the initial phases of research for several reasons. They allow for high-throughput screening of compounds, are generally less expensive than animal studies, and can yield reliable and robust results. news-medical.net For a compound like (S)-Bamethan, in vitro assays would likely involve the use of specific cell lines expressing adrenergic receptors to determine its binding affinity and functional activity. mdpi.com Complex in vitro models (CIVMs), such as 2D and 3D cell cultures, spheroids, and organoids, are increasingly used to better simulate the physiological environment of human tissues. emulatebio.com These advanced models can provide more predictive data on drug efficacy and potential toxicity. emulatebio.commdpi.com For example, 3D organoid models derived from patient tumors are being used to test the efficacy of anticancer agents. mdpi.comchampionsoncology.com

The data from both in vitro and in vivo studies are often used to develop an in vitro-in vivo correlation (IVIVC) , which is a predictive mathematical model describing the relationship between a drug's in vitro properties (like dissolution) and its in vivo response (like plasma concentration). allucent.com A strong IVIVC can reduce the need for extensive human studies, particularly for modified-release formulations. allucent.com

A key aspect of preclinical research is adherence to Good Laboratory Practices (GLP) , which are regulations setting the minimum standards for study conduct, personnel, facilities, and reporting to ensure data quality and integrity. fda.govlidebiotech.com

Table 1: Comparison of In Vitro and In Vivo Preclinical Models

| Feature | In Vitro Models | In Vivo Models |

| Definition | Studies using cell cultures outside a living organism. news-medical.net | Studies conducted in whole, living organisms. news-medical.net |

| Examples | Cell lines, 3D cultures, organoids. emulatebio.com | Rodents, non-human primates. duke.edumdpi.com |

| Primary Utility | High-throughput screening, mechanism of action, initial toxicity assessment. news-medical.netlidebiotech.com | Systemic effects, pharmacokinetics (ADME), overall safety and efficacy. news-medical.netsrce.hr |

| Advantages | Cost-effective, rapid, high-throughput, reduced ethical concerns. news-medical.net | Represents complex physiological interactions, provides data on systemic effects. news-medical.net |

| Limitations | May not fully replicate complex biological systems. news-medical.net | Ethical considerations, species differences may not translate to humans. news-medical.netmdpi.com |

Computational Approaches in Bamethan (B1667733) Research

Computational methods are increasingly integral to drug discovery and development, offering ways to predict and analyze the behavior of molecules like (S)-Bamethan, thereby saving time and resources. frontiersin.org

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of (S)-Bamethan, docking studies would be employed to investigate its binding affinity and interaction with its target receptors, likely β-adrenergic receptors. mdpi.comnih.gov These simulations can reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand ((S)-Bamethan) and the amino acid residues within the receptor's active site. mdpi.com For example, studies on other β-adrenergic receptor ligands have identified specific residues like SER 207, PHE 289, and ASP 192 as being crucial for stabilizing the receptor-ligand complex. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic view of these interactions by simulating the movement of atoms and molecules over time. nih.govmdpi.comnih.gov This allows researchers to understand the conformational changes in both the ligand and the receptor upon binding and to assess the stability of the complex. biorxiv.orgdost.gov.ph MD simulations can be particularly useful for studying the binding of agonists, which can induce significant conformational changes in the receptor, and for understanding the role of water molecules in stabilizing these interactions. plos.org The insights gained from docking and MD simulations can guide the rational design of new therapeutic agents with improved potency and selectivity. biorxiv.orgplos.org

Predictive Modeling of Biological Activity and Selectivity

Predictive modeling encompasses a range of computational techniques used to forecast the biological activity and properties of chemical compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comnih.govnih.gov By analyzing a set of compounds with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. mdpi.com These models use molecular descriptors, which are numerical representations of the physicochemical properties of a molecule, to build the predictive relationship. mdpi.com A validated QSAR model can be a powerful tool for prioritizing which new derivatives of a compound like (S)-Bamethan should be synthesized and tested. nih.gov

Machine learning algorithms are increasingly being used to develop more sophisticated predictive models. nih.govfrontiersin.org These models can be trained on large datasets of compounds and their associated biological activities to predict a range of properties, including antibacterial, antifungal, or antitumor activity. nih.gov Web-based tools are being developed that allow researchers to input a molecule and receive predictions of its biological activities based on pre-built machine learning models. bio.tools These approaches can also be used to predict potential off-target effects and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which is crucial for assessing the drug-likeness of a compound. frontiersin.orgcambridgemedchemconsulting.com Biological activity-based modeling (BABM) is a newer approach that focuses on the actions of compounds rather than just their structures, which can accelerate the discovery of new drug leads. news-medical.net

Table 2: Computational Approaches in Drug Research

| Approach | Description | Application in Bamethan Research |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to its receptor. mdpi.com | Elucidating the binding mode of (S)-Bamethan to β-adrenergic receptors. mdpi.comnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. mdpi.comnih.gov | Assessing the stability of the (S)-Bamethan-receptor complex and observing conformational changes. biorxiv.orgplos.org |

| QSAR Modeling | Correlates chemical structure with biological activity. mdpi.comnih.gov | Predicting the biological activity of novel (S)-Bamethan derivatives. nih.gov |

| Machine Learning | Uses algorithms to learn from data and make predictions. nih.gov | Predicting a broad range of biological activities and ADMET properties for (S)-Bamethan. frontiersin.orgbio.tools |

Methodological Rigor and Best Practices in Preclinical Pharmacology

Ensuring the quality and reproducibility of preclinical research is paramount for the successful translation of scientific discoveries into clinical applications. elifesciences.orgnih.gov Methodological rigor in preclinical pharmacology involves careful planning, execution, analysis, and reporting of studies. genemod.netnih.gov

Key elements of rigorous study design include:

Randomization: Randomly assigning subjects to different treatment groups to minimize selection bias. elifesciences.org

Blinding: Concealing the treatment allocation from investigators and/or subjects to prevent performance and detection bias. elifesciences.org

Sample Size Estimation: Calculating the appropriate number of subjects needed to detect a statistically significant effect, which helps to avoid underpowered studies. elifesciences.org

Inclusion of Both Sexes: Considering sex as a biological variable to ensure that findings are applicable to both males and females. elifesciences.org

Adherence to Good Laboratory Practices (GLP) is a regulatory requirement for many preclinical studies and ensures the quality and integrity of the data. fda.govlidebiotech.com This includes having standardized operating procedures, well-maintained equipment, and a system for quality assurance. fda.gov

In the context of (S)-Bamethan research, which likely involves studies on the cardiovascular or nervous system, it is crucial to address potential sources of bias that can affect the validity of the results. nih.gov For example, in preclinical cardiovascular research, there has been a recognized need for improvement in the reporting of methodological details such as randomization and blinding. nih.gov

Emerging Research Avenues and Translational Perspectives for S Bamethan

Investigation of Novel Molecular Targets for Bamethan (B1667733) Stereoisomers

While Bamethan is primarily recognized for its activity at adrenergic receptors, emerging research is dedicated to identifying potential new molecular targets. This endeavor is crucial for a comprehensive understanding of its mechanism of action and could reveal previously unknown therapeutic applications. The search for these novel targets often involves a multi-pronged approach, combining computational predictions with experimental validation.

Computational methods, such as inverse or reverse docking, are employed to screen the structure of (S)-Bamethan against large databases of protein structures. This can generate hypotheses about potential off-target interactions. nih.govnih.gov These in-silico predictions are then typically followed by experimental validation through affinity purification-mass spectrometry (AP-MS) or other biochemical assays to confirm direct binding. nih.gov

A key area of investigation is the potential interaction of Bamethan stereoisomers with other G protein-coupled receptors (GPCRs), such as serotonin (B10506) or dopamine (B1211576) receptors, or even other protein classes like enzymes or ion channels. mdpi.comnih.gov Many drugs exhibit polypharmacology, meaning they interact with multiple targets, which can contribute to both their therapeutic effects and side effects. nih.gov Identifying these secondary targets for (S)-Bamethan is essential for building a complete picture of its pharmacological activity and for anticipating potential adverse events. nih.gov The differential interaction of the (S) and (R) enantiomers with any newly identified targets would be of significant interest, potentially explaining stereospecific effects beyond their known adrenergic activity.

Advancements in Biased Agonism Research for Adrenergic Receptor Ligands

The concept of biased agonism, or functional selectivity, has added a new layer of complexity and opportunity to GPCR pharmacology. biorxiv.org It posits that a ligand can stabilize specific receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. nih.govmdpi.com For adrenergic receptors, this typically involves differentiating between G protein-mediated signaling (e.g., via Gs) and β-arrestin-mediated pathways. patsnap.comnih.gov

While Gs signaling is often linked to the primary therapeutic effects of β-agonists, β-arrestin activation can lead to receptor desensitization, internalization, and the initiation of separate signaling cascades. nih.govpatsnap.com A ligand that is "biased" towards Gs activation and away from β-arrestin recruitment could theoretically offer a more sustained therapeutic effect with a reduced side-effect profile. patsnap.comnih.gov

Research in this area for adrenergic ligands involves:

Screening for Biased Ligands: High-throughput screening campaigns are used to assess libraries of compounds for their ability to selectively activate Gs or β-arrestin pathways. patsnap.com

Characterizing Signaling Profiles: For a given ligand like (S)-Bamethan, detailed in vitro assays are performed to quantify its potency and efficacy for each signaling pathway, allowing for the calculation of a "bias factor." biorxiv.org

Structural Basis of Bias: Cryo-electron microscopy (cryo-EM) and other structural biology techniques are used to understand how biased agonists stabilize distinct receptor conformations. biorxiv.orgmdpi.com

The development of biased agonists for adrenergic receptors is a promising therapeutic strategy for conditions like asthma and heart failure. nih.govmdpi.com Investigating the potential biased signaling properties of (S)-Bamethan and its analogues could pave the way for developing more refined therapeutics. biorxiv.org

Rational Design of Bamethan Analogues for Enhanced Receptor Selectivity and Potency

The principles of rational drug design are being applied to create analogues of Bamethan with improved pharmacological properties. openaccessjournals.com This process relies on understanding the structure-activity relationship (SAR), which describes how the chemical structure of a molecule relates to its biological activity. openaccessjournals.comgoogleapis.com The primary goals for designing Bamethan analogues are to enhance potency and improve selectivity for specific adrenergic receptor subtypes. mdpi.comnih.gov

Key strategies in the rational design of Bamethan analogues include:

Structural Modification: Systematically altering different parts of the Bamethan molecule, such as the aromatic ring, the ethanolamine (B43304) side chain, or the N-alkyl substituent, and assessing the impact on receptor binding and activation. mdpi.commdpi.com

Computational Modeling: Using computer-aided drug design (CADD) to model the interaction of proposed analogues with the 3D structure of adrenergic receptors. bbau.ac.in This allows for the prediction of binding affinity and helps prioritize which analogues to synthesize.

Shape and Charge Complementarity: Modifying the analogue's shape and electrostatic properties to achieve a better fit within the receptor's binding pocket, which is a fundamental aspect of molecular recognition. nih.gov

This iterative process of design, synthesis, and testing aims to produce new chemical entities with optimized therapeutic profiles, such as higher selectivity for the β2-adrenergic receptor to minimize cardiac side effects. mdpi.comnih.gov

Table 1: Key Concepts in the Rational Design of Bamethan Analogues

| Concept | Description | Relevance to (S)-Bamethan Analogue Design |

| Structure-Activity Relationship (SAR) | The relationship between the chemical structure of a molecule and its biological activity. openaccessjournals.com | Provides the foundational knowledge for making targeted modifications to the Bamethan scaffold to improve its properties. |

| Pharmacophore | The essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. | Identifying and maintaining the pharmacophore of Bamethan is crucial while modifying other parts of the molecule to enhance selectivity or potency. |

| Receptor Selectivity | The ability of a drug to preferentially bind to one specific receptor or receptor subtype over others. openaccessjournals.com | A primary goal is to increase selectivity for β2-adrenergic receptors over β1-adrenergic receptors to reduce potential cardiac side effects. |

| Potency | The concentration of a drug required to produce a specific effect. | Enhancing potency allows for lower doses to be administered, which can decrease the risk of off-target effects. |

| Bioisosterism | The substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties. | Can be used to improve pharmacokinetic properties or fine-tune receptor interactions without drastically altering the core activity. |

Methodological Innovations in Stereoselective Drug Discovery

The fact that (S)-Bamethan and its (R)-enantiomer can have different pharmacological activities underscores the importance of stereochemistry in drug design. drpress.org Consequently, advancements in stereoselective synthesis and analysis are critical for the development of single-enantiomer drugs. americanpharmaceuticalreview.com

Innovations in Synthesis: The synthesis of chiral molecules like β-amino alcohols, the structural class to which Bamethan belongs, has been revolutionized by asymmetric catalysis. diva-portal.orgru.nl

Asymmetric Hydrogenation: The use of chiral catalysts, often based on metals like rhodium or iridium, allows for the highly selective reduction of a prochiral ketone to form one enantiomer of the desired alcohol in excess. ru.nlrsc.org

Asymmetric Transfer Hydrogenation: A related technique that uses a hydrogen donor like isopropanol (B130326) in conjunction with a chiral catalyst. rsc.org

Multi-component Reactions: Methodologies that allow for the construction of complex chiral molecules like β-amino alcohols from simpler starting materials in a single step have been developed. nih.gov

Innovations in Analysis and Separation: Ensuring the enantiomeric purity of a drug is a critical aspect of quality control in the pharmaceutical industry. americanpharmaceuticalreview.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone technique for separating and quantifying enantiomers. mdpi.comomicsonline.org Continuous development of new CSPs enhances resolution and efficiency. omicsonline.org

Capillary Electrophoresis (CE): This technique offers high separation efficiency and requires only small amounts of sample, making it a powerful tool for chiral analysis. mdpi.comnih.gov The combination of CE with mass spectrometry (CE-MS) provides both high-resolution separation and sensitive detection. nih.gov

Microfluidics: Miniaturized systems for chiral separation are emerging, offering the potential for high-throughput analysis on a small scale. mdpi.com

These methodological advancements are essential for the efficient and reliable production of enantiomerically pure drugs like (S)-Bamethan and for the discovery of new chiral drug candidates. drpress.org

Q & A

Q. What experimental methodologies are recommended for enantioselective synthesis of (S)-Bamethan?

To achieve enantioselective synthesis, employ chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic resolution methods. Use orthogonal experimental design (e.g., Taguchi or fractional factorial design) to optimize reaction parameters such as temperature, solvent polarity, and catalyst loading . For purity validation, combine chiral HPLC (e.g., with polysaccharide-based columns) and circular dichroism (CD) spectroscopy. Report retention times and enantiomeric excess (ee) values in tabular form (e.g., Table 1: Yield and ee under varying solvent systems).

Q. How should researchers characterize the physicochemical properties of (S)-Bamethan?

Adopt a tiered analytical approach:

- Primary characterization : Melting point, solubility profiles (in buffers of varying pH), and logP measurements via shake-flask method.

- Advanced techniques : X-ray crystallography for absolute configuration confirmation, and dynamic light scattering (DLS) to assess aggregation propensity. Cross-validate data using computational tools like COSMO-RS for solubility predictions .

Q. What statistical methods are appropriate for analyzing dose-response relationships in (S)-Bamethan studies?

Q. How can researchers resolve contradictions in reported pharmacokinetic data for (S)-Bamethan across studies?

Conduct a systematic review with meta-analysis (PRISMA guidelines):

- Data harmonization : Normalize parameters (e.g., clearance rates) using allometric scaling for cross-species comparisons.

- Sensitivity analysis : Identify confounding variables (e.g., administration route, formulation excipients) via subgroup analysis. Present findings in forest plots or heatmaps to visualize heterogeneity .

Q. What experimental designs are optimal for studying (S)-Bamethan’s chiral-specific receptor interactions?

Implement a hybrid design:

- In vitro : Surface plasmon resonance (SPR) with immobilized receptors to measure binding kinetics (ka, kd).

- In silico : Molecular dynamics simulations (e.g., using GROMACS) to map enantiomer-receptor binding free energies. Validate results using isothermal titration calorimetry (ITC) and report ΔG values in comparative tables .

Q. How to design a robust in vivo model for assessing (S)-Bamethan’s neurovascular effects?

- Model selection : Use transgenic rodents (e.g., endothelial nitric oxide synthase knockouts) to isolate mechanisms.

- Endpoint stratification : Combine functional MRI for cerebral blood flow with immunohistochemistry for vascular remodeling markers. Address variability by randomizing treatment groups and blinding assessors .

Methodological Best Practices

Q. What protocols ensure reproducibility in (S)-Bamethan metabolite profiling?

- Sample preparation : Standardize extraction protocols (e.g., QuEChERS for biological matrices).

- Instrumentation : Use high-resolution mass spectrometry (HRMS) coupled with ion mobility for isomer separation. Include a detailed supplementary table listing retention times, m/z ratios, and fragmentation patterns .

Q. How should researchers validate computational predictions of (S)-Bamethan’s off-target effects?

- In silico : Perform pharmacophore screening against databases like ChEMBL.

- In vitro : High-content screening (HCS) in primary cell lines (e.g., cardiomyocytes for cardiotoxicity). Disclose false-positive rates and validate hits using dose-response assays .

Data Presentation Standards

Q. What metrics must be included when reporting (S)-Bamethan’s stability studies?

Q. How to contextualize (S)-Bamethan’s efficacy data against existing vasodilators?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.